1-Benzyl-3-methyl-3-(prop-1-en-2-yl)azetidin-2-one
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Overview
Description
1-Benzyl-3-methyl-3-(prop-1-en-2-yl)azetidin-2-one is a synthetic compound belonging to the azetidinone class Azetidinones are four-membered lactams, which are cyclic amides
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-methyl-3-(prop-1-en-2-yl)azetidin-2-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of benzylamine with a suitable β-lactam precursor in the presence of a base can yield the desired azetidinone. The reaction typically requires solvents like dichloromethane or toluene and may be catalyzed by agents such as triethylamine or sodium hydride.
Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions. The process may include steps like purification through recrystallization or chromatography to ensure high purity of the final product. The choice of solvents and catalysts is optimized to maximize yield and minimize production costs.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-methyl-3-(prop-1-en-2-yl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups. Common reagents include halides and organometallic compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted azetidinones.
Scientific Research Applications
1-Benzyl-3-methyl-3-(prop-1-en-2-yl)azetidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antiproliferative and tubulin-destabilizing effects in cancer research.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-methyl-3-(prop-1-en-2-yl)azetidin-2-one involves its interaction with specific molecular targets. For instance, in cancer research, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound binds to the colchicine-binding site on tubulin, disrupting microtubule dynamics.
Comparison with Similar Compounds
- 3-Allylazetidin-2-one
- 3-(Buta-1,3-dien-1-yl)azetidin-2-one
- Combretastatin A-4 analogues
Uniqueness: 1-Benzyl-3-methyl-3-(prop-1-en-2-yl)azetidin-2-one is unique due to its specific structural features that allow for selective binding to molecular targets like tubulin. This specificity makes it a valuable compound in medicinal chemistry for developing targeted therapies.
Properties
CAS No. |
75072-14-9 |
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Molecular Formula |
C14H17NO |
Molecular Weight |
215.29 g/mol |
IUPAC Name |
1-benzyl-3-methyl-3-prop-1-en-2-ylazetidin-2-one |
InChI |
InChI=1S/C14H17NO/c1-11(2)14(3)10-15(13(14)16)9-12-7-5-4-6-8-12/h4-8H,1,9-10H2,2-3H3 |
InChI Key |
PCJGVYIYEBFIAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1(CN(C1=O)CC2=CC=CC=C2)C |
Origin of Product |
United States |
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